Dibenzoylmethane

Vue d'ensemble

Description

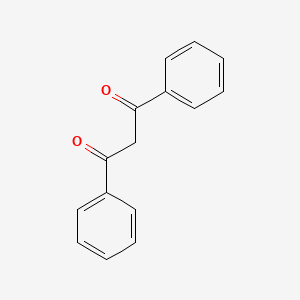

Le dibenzoylméthane est un composé organique de formule ( \text{C}{15}\text{H}{12}\text{O}2 ). Il s'agit d'une 1,3-dicétone, existant principalement sous l'une des deux formes tautomères énoliques équivalentes. Ce composé est un solide blanc et est connu pour ses propriétés d'absorption des ultraviolets (UV), ce qui le rend utile dans les produits de protection solaire {_svg_1}.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dibenzoylméthane peut être synthétisé par condensation du benzoate d'éthyle avec l'acétophénone. Une méthode implique une réaction de condensation de l'acétophénone et du benzoate de méthyle dans un solvant de xylène sous protection d'azote, en utilisant le méthylate de sodium comme catalyseur et le charbon actif comme décolorant . Le mélange réactionnel est ensuite acidifié, filtré, lavé avec un alcalin et de l'eau, puis recristallisé pour obtenir une poudre cristalline blanc pâle.

Méthodes de production industrielle : Dans les milieux industriels, le dibenzoylméthane est produit à l'aide de réactions de condensation similaires, souvent avec des étapes supplémentaires pour garantir une pureté et un rendement élevés. L'utilisation de charbon actif et d'agents spécifiques d'élimination du fer contribue à améliorer la couleur et la pureté du produit, rendant le processus adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le dibenzoylméthane subit diverses réactions chimiques, notamment :

Réactions de condensation : Il se condense avec des réactifs bifonctionnels pour former des hétérocycles.

Formation de complexes : La base conjuguée du dibenzoylméthane forme des complexes avec des sels métalliques, de manière similaire aux acétylacétonates métalliques.

Réactifs et conditions courantes :

Hydrazine : Utilisée pour former le diphénylpyrazole.

Urée et thiourée : Utilisées pour former des cycles à six chaînons.

Sels métalliques : Utilisés pour former des complexes métalliques.

Principaux produits :

Diphénylpyrazole : Formé à partir de la réaction avec l'hydrazine.

Complexes métalliques : Formés à partir de réactions avec des sels métalliques.

4. Applications de la recherche scientifique

Le dibenzoylméthane a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.

Biologie et médecine : Étudié pour ses propriétés anticancéreuses et sa capacité à induire une dérégulation du cycle cellulaire dans les cellules cancéreuses

Industrie : Utilisé dans la production de crèmes solaires en raison de ses propriétés d'absorption des UV.

5. Mécanisme d'action

Le dibenzoylméthane exerce ses effets par le biais de divers mécanismes :

Enzymes antioxydantes et détoxifiantes : Il induit l'expression d'enzymes qui sont importantes pour la prévention du cancer.

Induction de l'apoptose : Il déclenche l'apoptose dans les cellules tumorales par les voies intrinsèques et extrinsèques.

Composés similaires :

Benzoylacétone : Une β-dicétone similaire au dibenzoylméthane, mais avec des groupes méthyles au lieu de groupes phényles.

Curcumine : Structurellement liée au dibenzoylméthane et trouvée dans le curcuma.

Unicité : Le dibenzoylméthane est unique en raison de son double rôle d'absorbeur d'UV et de ses propriétés anticancéreuses potentielles. Sa capacité à former des complexes métalliques stables le distingue également des autres composés similaires .

Applications De Recherche Scientifique

Dibenzoylmethane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology and Medicine: Investigated for its anticancer properties and ability to induce cell cycle deregulation in cancer cells

Industry: Utilized in the production of sunscreens due to its UV-absorbing properties.

Mécanisme D'action

Dibenzoylmethane exerts its effects through various mechanisms:

Antioxidant and Detoxifying Enzymes: It induces the expression of enzymes that are important for cancer prevention.

Apoptosis Induction: It triggers apoptosis in tumor cells through intrinsic and extrinsic pathways.

Comparaison Avec Des Composés Similaires

Benzoylacetone: A β-diketone similar to dibenzoylmethane, but with methyl groups instead of phenyl groups.

Curcumin: Structurally related to this compound and found in turmeric.

Uniqueness: this compound is unique due to its dual role as a UV absorber and its potential anticancer properties. Its ability to form stable metal complexes also distinguishes it from other similar compounds .

Activité Biologique

Dibenzoylmethane (DBM), a β-diketone compound primarily derived from the licorice plant (Glycyrrhiza glabra), has garnered significant attention due to its diverse biological activities, particularly in cancer prevention, metabolic regulation, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of DBM, supported by various research findings, case studies, and data tables.

DBM exerts its biological effects through multiple pathways:

- AMPK Activation : DBM has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose uptake and lipid metabolism. In skeletal muscle cells, DBM enhances glucose transporter type 4 (GLUT4) translocation to the plasma membrane, facilitating glucose uptake. This effect is AMPK-dependent, as demonstrated by experiments using AMPK inhibitors .

- Anti-inflammatory Effects : DBM derivatives have been reported to protect against endoplasmic reticulum (ER) stress and inhibit nuclear factor kappa B (NF-κB) activation. These properties are beneficial in treating conditions such as dextran sulfate sodium (DSS)-induced colitis in mice, where DBM derivatives significantly reduced disease activity index scores and intestinal damage .

- Anticancer Properties : DBM exhibits potent anticancer effects by inducing apoptosis in various cancer cell lines, including breast, colon, and prostate cancers. It also inhibits the formation of DNA adducts induced by carcinogens like benzo(a)pyrene and suppresses tumor growth in animal models .

1. Metabolic Regulation

A study highlighted that DBM not only promotes glucose uptake in muscle cells but also inhibits adipogenesis by downregulating fatty acid synthase (FAS) expression and reducing acetyl-CoA carboxylase (ACC) activity . The following table summarizes key findings related to metabolic regulation:

| Parameter | Effect of DBM | Mechanism |

|---|---|---|

| Glucose Uptake | Increased | AMPK activation leading to GLUT4 translocation |

| Fat Accumulation | Suppressed | Inhibition of ACC and FAS |

| Weight Gain | Prevented in high-fat diet mice | Metabolic modulation via AMPK |

2. Anticancer Activity

DBM's anticancer efficacy has been investigated across various studies. Notably, it has shown effectiveness against prostate cancer and other malignancies. The following case study illustrates its impact:

- Case Study : In a study involving TRAMP-C1 prostate cancer cells, DBM treatment resulted in G2-M cell cycle arrest, with a significant increase in the percentage of cells in this phase from 19.08% in control to 40.83% at higher doses of DBM. This arrest was associated with decreased expression of cell cycle-related proteins such as cyclin D1 and c-myc .

The electrochemical behavior of this compound has been explored through cyclic voltammetry studies. These investigations reveal that DBM undergoes diffusion-controlled oxidation processes, which are essential for its application in therapeutic contexts. The stability constants for complexes formed with cavitand derivatives indicate promising solubility profiles for potential biomedical applications .

Propriétés

IUPAC Name |

1,3-diphenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZIMKJIVMHWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041247 | |

| Record name | 1,3-Diphenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Propanedione, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzoylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-46-7 | |

| Record name | Dibenzoylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzoylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzoylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diphenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylpropane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANS7ME8OKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.